5-APDB (hydrochloride)
5-APDB (hydrochloride)
5-APDB is an entactogen belonging to the amphetamine and the phenethylamine classes. It is an analog of MDA where the heterocyclic 3-position oxygen from the 3,4-methylenedioxy ring has been replaced by a methylene group. 5-APDB can inhibit serotonin, dopamine and norepinephrine reuptake with IC50 values of 0.13, 7.1, and 3.2 µM, respectively, and generalizes closely to the non-stimulant MDMA analogs, MBDB and MMAI, in drug discrimination studies. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
152623-94-4
VCID:
VC0142347
InChI:
InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-3,7-8H,4-6,12H2,1H3;1H
SMILES:
CC(CC1=CC2=C(C=C1)OCC2)N.Cl
Molecular Formula:
C11H16ClNO
Molecular Weight:
213.705
5-APDB (hydrochloride)
CAS No.: 152623-94-4
Reference Standards
VCID: VC0142347
Molecular Formula: C11H16ClNO
Molecular Weight: 213.705
CAS No. | 152623-94-4 |
---|---|
Product Name | 5-APDB (hydrochloride) |
Molecular Formula | C11H16ClNO |
Molecular Weight | 213.705 |
IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-3,7-8H,4-6,12H2,1H3;1H |
Standard InChIKey | BZKLFXQUBIRXAK-UHFFFAOYSA-N |
SMILES | CC(CC1=CC2=C(C=C1)OCC2)N.Cl |
Description | 5-APDB is an entactogen belonging to the amphetamine and the phenethylamine classes. It is an analog of MDA where the heterocyclic 3-position oxygen from the 3,4-methylenedioxy ring has been replaced by a methylene group. 5-APDB can inhibit serotonin, dopamine and norepinephrine reuptake with IC50 values of 0.13, 7.1, and 3.2 µM, respectively, and generalizes closely to the non-stimulant MDMA analogs, MBDB and MMAI, in drug discrimination studies. This product is intended for forensic purposes. |
Synonyms | 5-(2-Aminopropyl)-2,3-dihydrobenzofuran;EMA-4;3-desoxy-MDA |
Reference | 1.Monte, A.P.,Marona-Lewicka, D.,Cozzi, N.V., et al. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry 36, 3700-3706 (1993). |
PubChem Compound | 50988114 |
Last Modified | Dec 19 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume